(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol
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Overview
Description
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[75301,10The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene: A structurally similar compound with slight variations in functional groups.
3-(2-methoxyphenoxy)propane-1,2-diol: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol lies in its specific tetracyclic structure and the presence of methoxy and phenoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
956596-18-2 |
---|---|
Molecular Formula |
C28H39NO5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C18H25NO.C10H14O4/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h6-7,12,15,17H,3-5,8-11H2,1-2H3;2-5,8,11-12H,6-7H2,1H3/t15-,17+,18+;/m1./s1 |
InChI Key |
RSUMHMOUVNWBHR-URVXVIKDSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.COC1=CC=CC=C1OCC(CO)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.COC1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
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